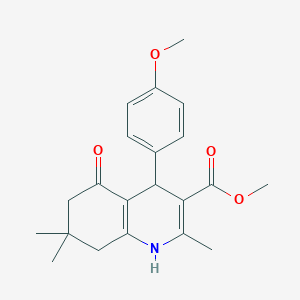![molecular formula C14H20F3N3 B351482 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine CAS No. 20529-25-3](/img/structure/B351482.png)
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine
Overview
Description
Scientific Research Applications
Electrochemical Sensing and Analysis
The deposition of ThPhCF₃ on electrode surfaces via in situ electrochemical oxidation has garnered attention. A polymeric film derived from this compound, when deposited on a graphite electrode (ThPhCF₃/G ), enhances electrochemical signal amplification. Researchers have used this modified surface to estimate the affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . The presence of the –PhCF₃ group in the film plays a crucial role in recognizing these stimulants. The adsorption constants (K_ads ) indicate significant charge-transfer and/or hydrogen bond interactions between the polymeric film and the analytes of interest. Compared to nanomaterial-modified electrodes, ThPhCF₃/G electrodes exhibit high sensitivity and promise for detecting synthetic stimulants in forensic samples without prior pretreatment .
Antinociceptive Properties
In a study, ThPhCF₃ demonstrated antinociceptive effects. Specifically, the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) , which contains the ThPhCF₃ moiety, was evaluated for its influence on nociceptive thresholds in mouse models of persistent pain. Additionally, researchers assessed its antioxidant capacity in mouse brain tissue homogenates .
Safety and Hazards
properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c15-14(16,17)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-18/h1,3-4,11H,2,5-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWAVASEYCLVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)
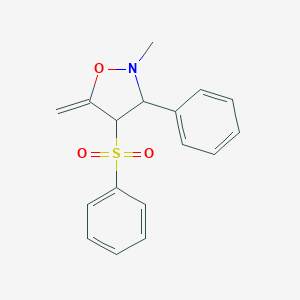
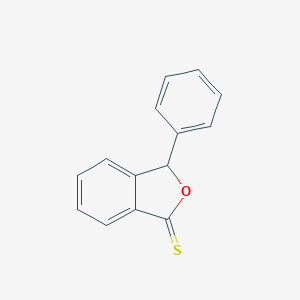

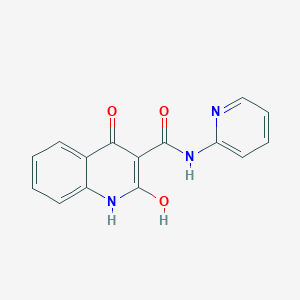
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
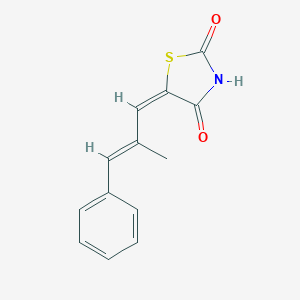

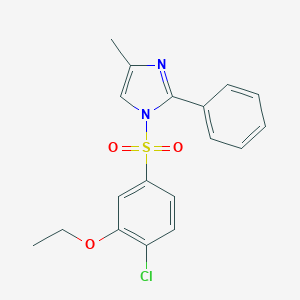
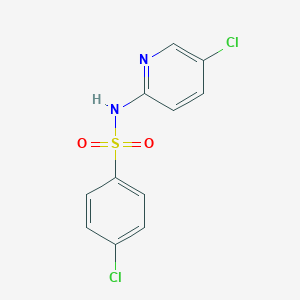
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
